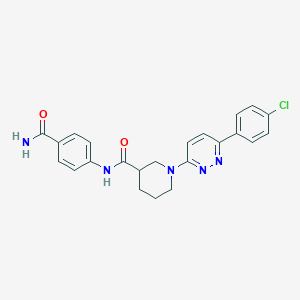

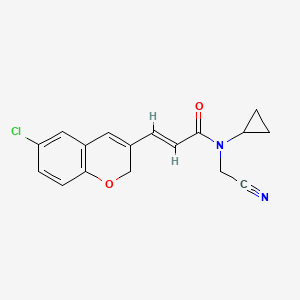

![molecular formula C11H14N6O3 B3002390 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide CAS No. 2034597-50-5](/img/structure/B3002390.png)

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide involves a multi-step process starting from 2,6-difluorobenzonitrile. The initial step is the amination with morpholine, followed by cyclization with hydrazine hydrate to form the core indazole structure. This core is then further functionalized by condensation with different isocyanates to introduce various substituents, resulting in compounds with potential biological activities. For instance, the condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine leads to a compound with a trifluoromethoxy phenyl group . Similarly, using 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene results in a chloro-trifluoromethyl phenyl substituted compound . Another variation involves the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with the indazole amine to introduce a methoxyphenyl cyclopropane moiety .

Molecular Structure Analysis

The crystal structures of the synthesized compounds reveal that they belong to the monoclinic system. For example, the compound with the trifluoromethoxy phenyl group crystallizes in the P21/n space group with cell parameters a = 11.0292(7) Å, b = 11.4332(8) Å, c = 15.6690(8) Å, α = 90°, β = 102.481(6)°, γ = 90° . These structural details are crucial for understanding the molecular interactions and potential binding modes with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the ability to introduce diverse functional groups. The condensation reactions are key steps that allow for the combination of the indazole core with various substituents, which can significantly alter the biological activity of the resulting molecules. The precise nature of these reactions is essential for the design of compounds with desired properties .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide are not detailed in the provided papers, the related compounds synthesized in these studies exhibit distinct properties that contribute to their biological activity. The crystal structures provide insight into the molecular conformations, which can influence solubility, stability, and reactivity. The presence of functional groups such as trifluoromethoxy and chloro-trifluoromethyl can affect the lipophilicity and electronic properties of the molecules, potentially impacting their interaction with biological targets . The methoxyphenyl cyclopropane moiety could also play a role in the compound's pharmacokinetic profile .

Biological Activity

The synthesized compounds have been evaluated for their biological activity, particularly their antiproliferative effects on cancer cell lines. The compound with the trifluoromethoxy phenyl group showed effective inhibition of cancer cell proliferation . Similarly, the chloro-trifluoromethyl phenyl substituted compound exhibited inhibitory capacity against A549 and BGC-823 cancer cell lines . The compound with the methoxyphenyl cyclopropane moiety also demonstrated significant inhibitory activity against some cancer cell lines . These findings suggest that the synthesized compounds have potential as antitumor agents, and further studies could explore their mechanisms of action and therapeutic potential.

Mécanisme D'action

Target of Action

Similar compounds have shown significant cytotoxic activities against various cancer cell lines , suggesting potential targets within these cells.

Mode of Action

Compounds with similar structures have been found to incite the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 in certain cancer cells and initiation of cell death via the mitochondrial apoptotic pathway .

Pharmacokinetics

The unique chemical structure of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds to improve their pharmacokinetics, pharmacology, and toxicology .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cancer cell lines , suggesting that this compound may also have cytotoxic effects.

Propriétés

IUPAC Name |

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O3/c18-10-9-15-14-8(17(9)2-1-12-10)7-13-11(19)16-3-5-20-6-4-16/h1-2H,3-7H2,(H,12,18)(H,13,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBOJFOCUQGQLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3002312.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B3002314.png)

![2-chloro-N-[4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B3002320.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide](/img/structure/B3002323.png)

![Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3002328.png)

![N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B3002330.png)